molecular formula C12H20O2 B13681207 (1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol

(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13681207
M. Wt: 196.29 g/mol
InChI Key: BFUGGKWHBHPYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5S)-rel-Bicyclo[310]hexan-2-ol is a bicyclic organic compound with the molecular formula C6H10O It is characterized by its unique bicyclo[310]hexane structure, which consists of a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for (1R,2S,5S)-rel-Bicyclo[31

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups at specific positions on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may interact with specific enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/2C6H10O/c2*7-6-2-1-4-3-5(4)6/h2*4-7H,1-3H2

InChI Key

BFUGGKWHBHPYRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)O.C1CC(C2C1C2)O

Origin of Product

United States

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